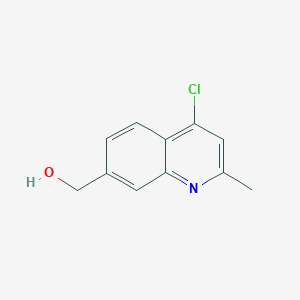
(4-Chloro-2-methyl-quinolin-7-yl)-methanol
Cat. No. B8582074
M. Wt: 207.65 g/mol
InChI Key: XJALNDJLTTXUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06787558B2
Procedure details


Diisobutylaluminum hydride (1 M solution in tetrahydrofuran, 80 mL, 80 mmol) was added dropwise at 0° C. to a solution of 4-chloro-2-methyl-quinoline-7-carboxylic acid ethyl ester (4.42 g, 17.7 mmol) in tetrahydrofuran (90 mL), then after stirring 1 h at 0° C. the reaction was quenched by careful addition of methanol (4.5 mL) and 1 M aq. potassium sodium tartrate solution (135 mL). The two-phase mixture was stirred 30 min, then extracted twice with ethyl acetate. The organic phases were washed with brine, dried (MgSO4) and evaporated. Chromatography (SiO2, hexane/ethyl acetate 1:1 afforded the title compound (2.62 g, 71%). Off-white solid, EI-MS: m/e==207.2 (M30 ).

Name
4-chloro-2-methyl-quinoline-7-carboxylic acid ethyl ester
Quantity
4.42 g
Type
reactant
Reaction Step One


Name
Yield
71%
Identifiers


|
REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.C([O:13][C:14]([C:16]1[CH:25]=[C:24]2[C:19]([C:20]([Cl:27])=[CH:21][C:22]([CH3:26])=[N:23]2)=[CH:18][CH:17]=1)=O)C>O1CCCC1>[Cl:27][C:20]1[C:19]2[C:24](=[CH:25][C:16]([CH2:14][OH:13])=[CH:17][CH:18]=2)[N:23]=[C:22]([CH3:26])[CH:21]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
|
Name
|
4-chloro-2-methyl-quinoline-7-carboxylic acid ethyl ester
|
|
Quantity
|
4.42 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1=CC=C2C(=CC(=NC2=C1)C)Cl
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
after stirring 1 h at 0° C. the reaction
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was quenched by careful addition of methanol (4.5 mL) and 1 M aq. potassium sodium tartrate solution (135 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The two-phase mixture was stirred 30 min
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phases were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=NC2=CC(=CC=C12)CO)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.62 g | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
